molecular formula C16H24Br2N4O3 B116911 Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide CAS No. 145204-19-9

Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide

Cat. No.: B116911
CAS No.: 145204-19-9
M. Wt: 480.2 g/mol
InChI Key: ZYZSGLALCSCNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide is a complex organic compound with a molecular formula of C16H24Br2N4O3 . This compound is known for its unique structure, which includes an oxazole ring, a piperazine ring, and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the acetylation of the compound and the formation of the dihydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution

Properties

CAS No.

145204-19-9

Molecular Formula

C16H24Br2N4O3

Molecular Weight

480.2 g/mol

IUPAC Name

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenyl] acetate;dihydrobromide

InChI

InChI=1S/C16H22N4O3.2BrH/c1-12(21)22-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-15-10-18-16(17)23-15;;/h2-5,15H,6-11H2,1H3,(H2,17,18);2*1H

InChI Key

ZYZSGLALCSCNKW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br

Synonyms

[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide

Origin of Product

United States

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